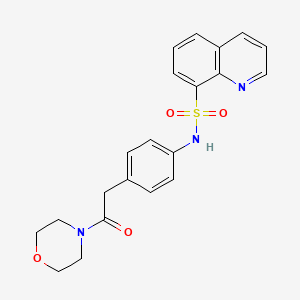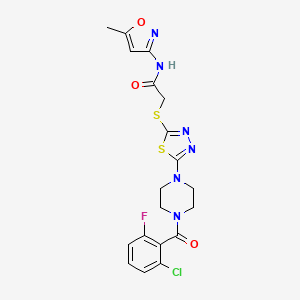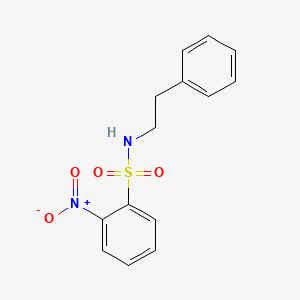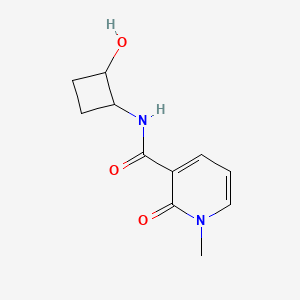![molecular formula C21H22N2O6S B2638026 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide CAS No. 892852-22-1](/img/structure/B2638026.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Dioxolobenzo-thiazoles are a subclass of thiazoles that contain a dioxole ring fused to the benzene ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The synthesis of dioxolobenzo-thiazoles is more complex and may involve multiple steps .Molecular Structure Analysis
Thiazoles have a planar structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of dioxolobenzo-thiazoles would be similar, but with an additional dioxole ring fused to the benzene ring .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . They are clear pale yellow liquids with a boiling point of 116–118°C .Scientific Research Applications
Synthesis and Imaging Applications
- Synthesis for Imaging in Alzheimer's Disease : Research by Gao, Wang, & Zheng (2018) focused on synthesizing carbon-11-labeled inhibitors for potential use as PET radiotracers in imaging Alzheimer's disease. This highlights the compound's application in developing diagnostic tools for neurodegenerative diseases.
Structural and Chemical Properties
- Structural Characterization for Functionalization Reactions : A study by Al Mamari, Al Awaimri, & Al Lawati (2019) detailed the synthesis and characterization of related compounds, emphasizing their potential in metal-catalyzed C-H bond functionalization reactions due to their N,N-bidentate directing group.
Anticancer Research
- Anticancer Activity Studies : The work of Kamal et al. (2011) involved synthesizing and testing compounds for anticancer activity against various cancer cell lines. This suggests the compound's relevance in developing new cancer therapies.
Biological Studies
Biological Activities and Potential Therapeutic Applications : Patel, Patel, & Shah (2015) synthesized derivatives to study their antibacterial and antifungal activities. This indicates its potential in developing new antimicrobial agents.
Cardiovascular Research : The study by Garalienė, Labanauskas, & Brukštus (2006) explored the effects of similar compounds on the action potential duration and isometric contraction in guinea pig atrium, suggesting applications in cardiovascular research.
Antimicrobial and Anti-proliferative Research
- Synthesis for Antimicrobial and Anti-proliferative Activities : Research by Mansour et al. (2020) involved synthesizing and evaluating compounds for antimicrobial and anti-proliferative activities. This underlines its potential in developing treatments for infectious diseases and cancer.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-25-16-7-12(8-17(26-5-2)19(16)27-6-3)20(24)23-21-22-13-9-14-15(29-11-28-14)10-18(13)30-21/h7-10H,4-6,11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDMWUYTELMCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)




![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637954.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2637961.png)
![5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2637962.png)

